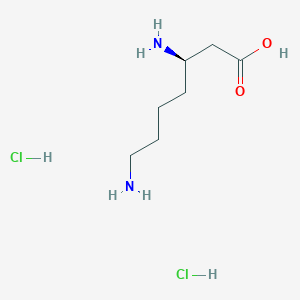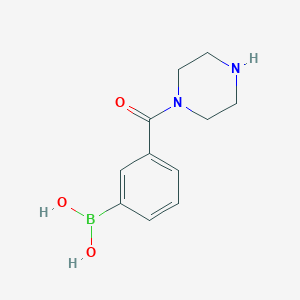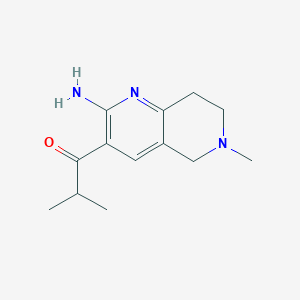
(R)-3,7-Diaminoheptanoic acid dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3,7-Diaminoheptanoic acid dihydrochloride is a chiral amino acid derivative. It is characterized by the presence of two amino groups and a carboxylic acid group, making it a versatile compound in various chemical reactions and applications. The dihydrochloride form enhances its solubility in water, making it easier to handle in aqueous solutions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-3,7-Diaminoheptanoic acid dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as ®-3,7-Diaminoheptanoic acid.
Protection of Functional Groups: The amino groups are often protected using protecting groups like Boc (tert-butoxycarbonyl) to prevent unwanted reactions.
Formation of the Dihydrochloride Salt: The protected amino acid is then treated with hydrochloric acid to form the dihydrochloride salt.
Deprotection: The protecting groups are removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of ®-3,7-Diaminoheptanoic acid dihydrochloride involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving continuous flow chemistry techniques to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
®-3,7-Diaminoheptanoic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as acyl chlorides or anhydrides are used for amide formation.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Amides and other substituted products.
Aplicaciones Científicas De Investigación
®-3,7-Diaminoheptanoic acid dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Studied for its role in enzyme-substrate interactions and protein synthesis.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ®-3,7-Diaminoheptanoic acid dihydrochloride involves its interaction with various molecular targets:
Enzymes: Acts as a substrate or inhibitor for specific enzymes, affecting their activity.
Receptors: Binds to certain receptors, modulating their function.
Pathways: Participates in metabolic pathways, influencing biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
(S)-3,7-Diaminoheptanoic acid dihydrochloride: The enantiomer of ®-3,7-Diaminoheptanoic acid dihydrochloride, with similar but distinct properties.
3,7-Diaminoheptanoic acid: The non-dihydrochloride form, less soluble in water.
Other Amino Acid Derivatives: Compounds like 3,7-Diaminoheptanoic acid derivatives with different substituents.
Uniqueness
®-3,7-Diaminoheptanoic acid dihydrochloride is unique due to its specific chiral configuration, which imparts distinct biological activity and chemical reactivity compared to its enantiomer and other derivatives.
Propiedades
Fórmula molecular |
C7H18Cl2N2O2 |
|---|---|
Peso molecular |
233.13 g/mol |
Nombre IUPAC |
(3R)-3,7-diaminoheptanoic acid;dihydrochloride |
InChI |
InChI=1S/C7H16N2O2.2ClH/c8-4-2-1-3-6(9)5-7(10)11;;/h6H,1-5,8-9H2,(H,10,11);2*1H/t6-;;/m1../s1 |
Clave InChI |
APJAFTBCSGCCAH-QYCVXMPOSA-N |
SMILES isomérico |
C(CCN)C[C@H](CC(=O)O)N.Cl.Cl |
SMILES canónico |
C(CCN)CC(CC(=O)O)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine](/img/structure/B11872952.png)



![N-(Prop-2-en-1-yl)-3-azaspiro[5.5]undecane-3-carboxamide](/img/structure/B11872971.png)

![4-(2-Methylhydrazinyl)-1-phenyl-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B11872982.png)
![2-Amino-1-(1-cyclopropyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)propan-1-one](/img/structure/B11872990.png)


![(3-Chloro-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B11873013.png)

